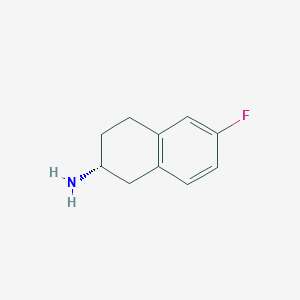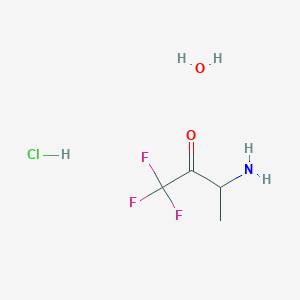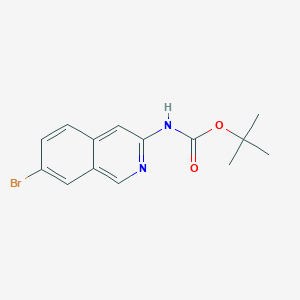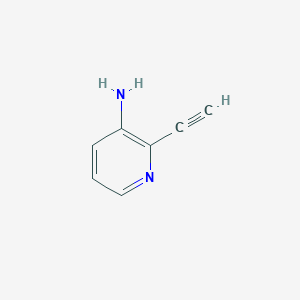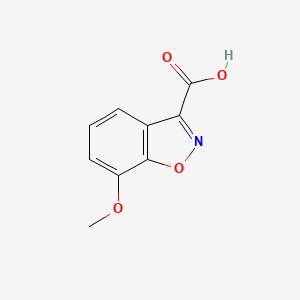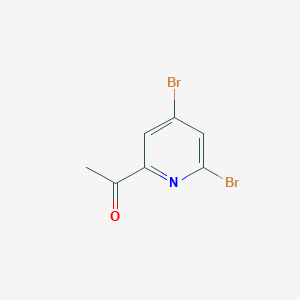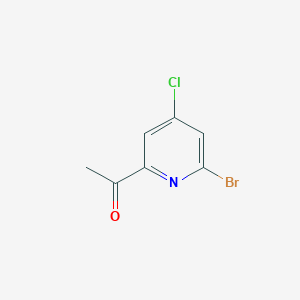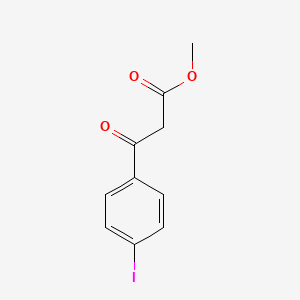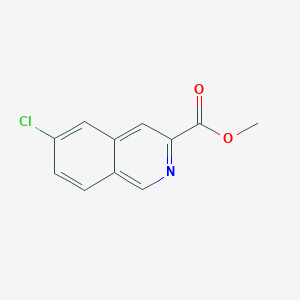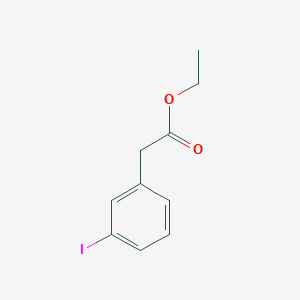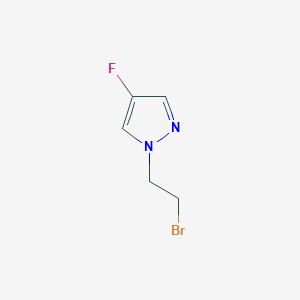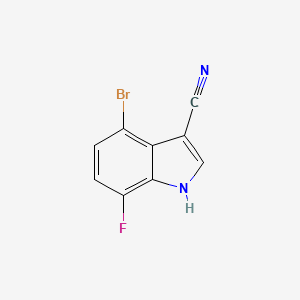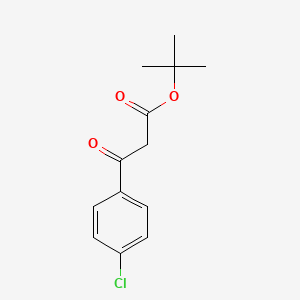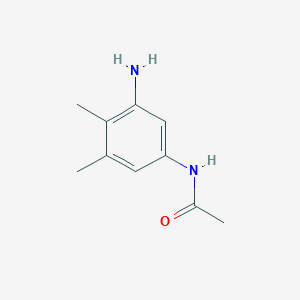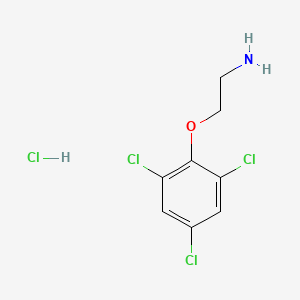
2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride is a chemical compound with the molecular formula C8H5Cl3NO·HCl. It is a derivative of 2,4,6-trichlorophenoxyacetic acid, where the acetic acid group is replaced by an ethanamine group and further converted to its hydrochloride salt form. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride typically involves the following steps:
Starting Material: 2,4,6-Trichlorophenol is reacted with chloroacetic acid to form 2,4,6-trichlorophenoxyacetic acid.
Conversion to Amine: The carboxylic acid group of 2,4,6-trichlorophenoxyacetic acid is then converted to an amine group through a series of reactions involving reduction agents such as lithium aluminum hydride (LiAlH4).
Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Strong nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Primary or secondary amines, alcohols.
Substitution: Chloro-substituted derivatives or cyano-substituted derivatives.
科学研究应用
2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies related to enzyme inhibition and receptor binding assays.
Medicine: Investigated for potential therapeutic applications in drug development.
Industry: Used in the production of herbicides and other agrochemicals.
作用机制
The mechanism by which 2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor of specific enzymes or receptors, leading to biological effects. The exact mechanism can vary depending on the application and the specific biological system being studied.
相似化合物的比较
2,4,6-Trichlorophenoxyacetic acid: The parent compound from which 2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride is derived.
2,4,5-Trichlorophenoxyacetic acid: A structurally similar compound with different chlorine substitution patterns.
2,4-Dichlorophenoxyacetic acid: Another phenoxy herbicide with fewer chlorine atoms.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the amine group, which differentiates it from other similar compounds. This structural difference can lead to distinct chemical and biological properties.
属性
IUPAC Name |
2-(2,4,6-trichlorophenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl3NO.ClH/c9-5-3-6(10)8(7(11)4-5)13-2-1-12;/h3-4H,1-2,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCSWKPBJZYMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCN)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
